Cas no 313067-72-0 (4-Bromo-n-(3-methoxypropyl)benzamide)

4-Bromo-N-(3-methoxypropyl)benzamide is a brominated benzamide derivative featuring a methoxypropyl substituent on the amide nitrogen. This compound is of interest in synthetic organic chemistry and pharmaceutical research, serving as a versatile intermediate for the development of more complex molecules. The bromine atom at the para position of the benzene ring offers a reactive site for further functionalization via cross-coupling reactions, while the methoxypropyl side chain enhances solubility in polar organic solvents. Its well-defined structure and stability make it suitable for applications in medicinal chemistry, particularly in the synthesis of bioactive compounds and potential drug candidates. The product is typically characterized by high purity and consistent performance in synthetic workflows.
4-Bromo-n-(3-methoxypropyl)benzamide structure
313067-72-0 structure
Product name:4-Bromo-n-(3-methoxypropyl)benzamide
CAS No:313067-72-0
MF:C11H14BrNO2
MW:272.138362407684
CID:3095434
PubChem ID:2842615

4-Bromo-n-(3-methoxypropyl)benzamide Chemical and Physical Properties

Names and Identifiers

    • 4-Bromo-n-(3-methoxypropyl)benzamide
    • Z30233648
    • SR-01000411217-1
    • SCHEMBL22859084
    • SR-01000411217
    • CBMicro_018304
    • AKOS001594947
    • EU-0002743
    • 313067-72-0
    • DB-380838
    • BIM-0018503.P001
    • STK079186
    • AO-548/40159923
    • CCG-6811
    • CS-0303496
    • Inchi: InChI=1S/C11H14BrNO2/c1-15-8-2-7-13-11(14)9-3-5-10(12)6-4-9/h3-6H,2,7-8H2,1H3,(H,13,14)
    • InChI Key: BGTHXQYRTNCTIH-UHFFFAOYSA-N

Computed Properties

  • Exact Mass: 271.02079Da
  • Monoisotopic Mass: 271.02079Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 5
  • Complexity: 191
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 38.3Ų
  • XLogP3: 2.1

4-Bromo-n-(3-methoxypropyl)benzamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1374166-5g
4-Bromo-N-(3-methoxypropyl)benzamide
313067-72-0 95%
5g
¥12960.00 2024-08-02
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1374166-1g
4-Bromo-N-(3-methoxypropyl)benzamide
313067-72-0 95%
1g
¥3768.00 2024-08-02

Additional information on 4-Bromo-n-(3-methoxypropyl)benzamide

Professional Introduction to 4-Bromo-n-(3-methoxypropyl)benzamide (CAS No. 313067-72-0)

4-Bromo-n-(3-methoxypropyl)benzamide, a compound with the chemical formula C11H14BrNO2, is a significant molecule in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its unique CAS number 313067-72-0, has garnered attention due to its structural properties and potential applications in drug development. The presence of both bromine and methoxy functional groups on a benzamide backbone suggests a rich chemical reactivity, making it a valuable candidate for further exploration in synthetic chemistry and biological assays.

The benzamide moiety is a well-known pharmacophore in medicinal chemistry, often found in various therapeutic agents due to its ability to interact with biological targets such as enzymes and receptors. The introduction of a bromine atom at the para position of the benzene ring enhances the electrophilicity of the molecule, facilitating further functionalization through cross-coupling reactions. Additionally, the 3-methoxypropyl side chain adds a degree of steric hindrance and electronic modulation, which can influence the compound's solubility, bioavailability, and overall pharmacokinetic profile.

In recent years, there has been growing interest in developing novel benzamide derivatives as potential therapeutic agents. Studies have shown that modifications at the amide nitrogen or the aromatic ring can significantly alter the biological activity of these compounds. For instance, derivatives with electron-withdrawing groups at the para position have been found to exhibit enhanced binding affinity to certain protein targets. The compound 4-Bromo-n-(3-methoxypropyl)benzamide represents an interesting case where both structural features are optimized for potential biological activity.

One of the most compelling aspects of this compound is its utility in synthetic chemistry. The bromine atom serves as an excellent handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, allowing for the introduction of diverse aryl or heteroaryl groups. This flexibility makes it a versatile building block for constructing more complex molecular architectures. Furthermore, the methoxypropyl side chain can be further modified through hydrolysis, alkylation, or other transformations, providing additional avenues for structural diversification.

The pharmacological potential of 4-Bromo-n-(3-methoxypropyl)benzamide has not been extensively explored yet, but preliminary studies suggest that it may exhibit properties relevant to various therapeutic areas. For example, benzamide derivatives have shown promise in the treatment of neurological disorders due to their ability to modulate neurotransmitter systems. The presence of both bromine and methoxy groups might enhance its interaction with specific receptors or enzymes involved in these pathways. Additionally, its structural similarity to known bioactive molecules makes it a compelling candidate for structure-activity relationship (SAR) studies.

In conclusion, 4-Bromo-n-(3-methoxypropyl)benzamide (CAS No. 313067-72-0) is a multifaceted compound with significant potential in pharmaceutical research and drug development. Its unique structural features make it an attractive scaffold for further chemical modifications and biological evaluations. As our understanding of molecular interactions continues to evolve, compounds like this one will play a crucial role in discovering new therapeutic agents that address unmet medical needs.

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